Thieno[2,3-b]thiophene: A Comprehensive Technical Guide
Thieno[2,3-b]thiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]thiophene is a bicyclic aromatic heterocycle consisting of two fused thiophene (B33073) rings. This scaffold is of significant interest in the fields of materials science and medicinal chemistry due to its planar structure, electron-rich nature, and potential for functionalization. Its unique electronic properties have led to its incorporation into organic semiconductors, while its structural similarity to other biologically active bicyclic systems has made it a target for drug discovery programs. This technical guide provides an in-depth overview of the fundamental properties of thieno[2,3-b]thiophene, including its synthesis, chemical and physical properties, spectroscopic data, and reactivity. Detailed experimental protocols for key reactions are also provided to facilitate its use in research and development.
Chemical and Physical Properties
Thieno[2,3-b]thiophene is a colorless oil at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄S₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | 102 °C at 16 mmHg | [2] |
| CAS Number | 250-84-0 | [3] |
Synthesis
The synthesis of thieno[2,3-b]thiophene has evolved from low-yield classical methods to more efficient and scalable modern synthetic routes.
Classical Synthesis
The first reported synthesis of thieno[2,3-b]thiophene involved the reaction of citric acid with phosphorus pentasulfide (P₄S₁₀), albeit in very low yields[2]. Another early method involved the gas-phase cyclization of acetylene[4].
Modern Synthetic Methods
More efficient syntheses typically involve the construction of a substituted thiophene precursor followed by a ring-closing reaction to form the second thiophene ring.
A common strategy involves the Gewald reaction to synthesize a 2-aminothiophene, which can then be further elaborated and cyclized to form the thieno[2,3-b]thiophene core.
Experimental Protocol: Synthesis of a Thieno[2,3-b]thiophene Derivative
This protocol describes the synthesis of a substituted thieno[2,3-b]thiophene derivative, illustrating a common synthetic strategy.
Synthesis of 1,1′-(3-Methyl-4-Phenylthieno[2,3-b]Thiophene-2,5-Diyl)Diethanone [5]
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A mixture of benzoylacetone (B1666692) (16.2 g, 0.1 mol) and anhydrous potassium carbonate (25 g) in DMF (30–40 mL) is stirred vigorously at room temperature for 5 minutes.
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Carbon disulfide (7.6 mL, 0.1 mol) is added, and stirring is continued for 30 minutes.
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The resulting mixture is cooled in an ice bath, and chloroacetone (B47974) (18.5 mL, 0.2 mol) is added with continued stirring for 15 minutes.
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The cooling bath is subsequently removed, and the mixture is stirred for a further 30 minutes.
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The reaction mixture is then processed to isolate the desired product.
Crystal Structure
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of thieno[2,3-b]thiophene and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of thieno[2,3-b]thiophene is expected to show signals in the aromatic region, characteristic of the protons on the thiophene rings. The specific chemical shifts and coupling constants are crucial for structural elucidation.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in thieno[2,3-b]thiophene and its derivatives have been reported[8][9][10].
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of thieno[2,3-b]thiophene and its derivatives exhibits absorption bands corresponding to π-π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents[11].
Electronic Properties
The electronic properties of thieno[2,3-b]thiophene are central to its application in organic electronics.
| Property | Value/Description | Reference |
| Ionization Potential | The ionization potential of a bromo-derivative has been determined to be 8.35 eV by photoelectron spectroscopy. | [12] |
| Electron Affinity | Data for the parent compound is not readily available. | |
| Semiconducting Properties | Thieno[2,3-b]thiophene is a key building block for p-type organic semiconductors. Polymers incorporating this moiety have shown good charge carrier mobilities. | [13] |
Reactivity
Thieno[2,3-b]thiophene undergoes a variety of chemical reactions, allowing for its functionalization and incorporation into larger molecular structures.
Electrophilic Aromatic Substitution
Like thiophene, thieno[2,3-b]thiophene is susceptible to electrophilic attack. Theoretical studies suggest that electrophilic substitution, such as chlorination, preferentially occurs at the α-positions (C2 and C5)[14].
Experimental Protocol: Bromination of a Thiophene Derivative with N-Bromosuccinimide (NBS)
This protocol for a related thiophene derivative illustrates a typical procedure for electrophilic bromination.
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A solution of the thiophene substrate in a suitable solvent (e.g., acetonitrile) is stirred under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
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N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added to the solution.
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The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane).
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The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography[5].
Metal-Catalyzed Cross-Coupling Reactions
Halogenated thieno[2,3-b]thiophenes are versatile substrates for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are instrumental in synthesizing more complex derivatives with extended π-systems.
Experimental Protocol: Stille Coupling of a Dibromothiophene Derivative
This protocol outlines a general procedure for a Stille cross-coupling reaction.
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To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene derivative (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degas the flask by subjecting it to three cycles of evacuation and backfilling with an inert gas.
-
Add an anhydrous and degassed solvent (e.g., THF or toluene) via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).
-
Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is worked up to isolate the coupled product[6].
Lithiation
Thieno[2,3-b]thiophene can be deprotonated at the α-positions using strong bases like butyllithium (B86547) (BuLi) to form lithiated intermediates. These intermediates are powerful nucleophiles that can react with various electrophiles to introduce functional groups at the 2- and/or 5-positions[15][16].
Experimental Protocol: Lithiation of a Thieno[2,3-b]thiophene Derivative
This protocol describes a general procedure for the lithiation and subsequent reaction with an electrophile.
-
A solution of the thieno[2,3-b]thiophene derivative in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of butyllithium (1.0-2.2 equivalents) in hexanes is added dropwise.
-
The reaction mixture is stirred at low temperature for a period of time to allow for complete lithiation.
-
The desired electrophile (e.g., an alkyl halide, carbon dioxide, or a ketone) is then added to the solution.
-
The reaction is allowed to warm to room temperature and is then quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
The product is extracted into an organic solvent and purified[11][15].
Visualizations
Synthesis Pathway for a Thieno[2,3-b]thiophene Derivative
Caption: A simplified workflow for the synthesis of a substituted thieno[2,3-b]thiophene.
General Reactivity of Thieno[2,3-b]thiophene
Caption: A map of the key reactivity pathways for thieno[2,3-b]thiophene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thienothiophene - Wikipedia [en.wikipedia.org]
- 3. Thieno[2,3-b]thiophene [webbook.nist.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THIENO[2,3-B]THIOPHENE(250-84-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
